molecular formula C22H26ClNO3 B2953380 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2034408-87-0

3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No. B2953380
CAS RN: 2034408-87-0
M. Wt: 387.9
InChI Key: JEZYJCZBODPEHO-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C22H26ClNO3 and its molecular weight is 387.9. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Antimicrobial Activities

Compounds with structural similarities, particularly those featuring chlorophenyl and methoxyphenyl groups, have been explored for various biological activities. For instance, derivatives of pyrazoline, which include chlorophenyl and methoxyphenyl substituents, have demonstrated significant antidepressant activities. The introduction of methoxy and chloro substituents on the phenyl ring has been found to enhance antidepressant activity in mice models, suggesting a potential pathway for exploring the antidepressant properties of related compounds (Palaska, E., Aytemir, M., Uzbay, T., & Erol, D., 2001).

Furthermore, compounds featuring chlorophenyl and methoxyphenyl groups have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit antibacterial and antifungal effects, highlighting their potential in developing new antimicrobial agents. For example, the molecular structure, spectroscopic analysis, and molecular docking studies of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have revealed promising antibacterial and antifungal activities (Sivakumar, C., Revathi, B., Balachandran, V., Narayana, B., Salian, V. V., Shanmugapriya, N., & Vanasundari, K., 2021).

Anti-inflammatory and Analgesic Properties

Compounds structurally related to "3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide" may also have anti-inflammatory and analgesic properties. For example, tepoxalin, a dual cyclooxygenase/lipoxygenase inhibitor with a chlorophenyl and methoxyphenyl moiety, has shown a favorable gastrointestinal profile and potential for treating pain and inflammation associated with osteoarthritis in animal models (De Boever, S., Neirinckx, E., Baert, K., de Backer, P., & Croubels, S., 2009).

Mechanism of Action

Biochemical Pathways

The compound affects certain biochemical pathways, leading to downstream effects. For instance, it has been found that similar compounds can inhibit sphingolipid biosynthesis . This inhibition can lead to severe autotoxicity symptoms . .

Result of Action

The molecular and cellular effects of the compound’s action are complex and multifaceted. For instance, it has been found that similar compounds can cause severe autotoxicity symptoms by inhibiting sphingolipid biosynthesis . .

properties

IUPAC Name

3-(3-chlorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-26-20-8-6-18(7-9-20)22(11-13-27-14-12-22)16-24-21(25)10-5-17-3-2-4-19(23)15-17/h2-4,6-9,15H,5,10-14,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZYJCZBODPEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

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